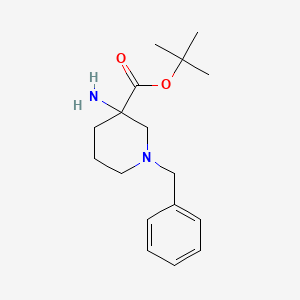

Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)17(18)10-7-11-19(13-17)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZIBPVFAJAOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection/Deprotection Strategy

A widely adopted method involves the use of tert-butyl carbamate derivatives to protect amine functionalities during synthesis. Panek et al. (2017) demonstrated the deprotection of tert-butyl piperidin-3-ylcarbamate using 10% HCl in methanol at room temperature for 24 hours, yielding 1-benzyl-3-aminopiperidine with a 91% yield. Adapting this approach, the target compound can be synthesized through sequential steps:

- Boc Protection : Reacting 3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) to form tert-butyl 3-aminopiperidine-1-carboxylate.

- Benzylation : Introducing the benzyl group via alkylation using benzyl bromide under alkaline conditions (e.g., NaHCO₃).

- Carboxylate Introduction : Esterification at position 3 using ethyl chloroformate followed by hydrolysis to the carboxylic acid and subsequent Boc protection.

Critical parameters include reaction temperature (20–25°C for benzylation) and solvent choice (dichloromethane for extraction).

Chiral Resolution Methods

The Chinese patent CN106187865A outlines a chiral synthesis route starting from 3-piperidinecarboxylic acid:

- Esterification : Treating 3-piperidinecarboxylic acid with thionyl chloride (SOCl₂) to form ethyl 3-piperidinecarboxylate.

- Boc Protection : Reacting with (Boc)₂O in alkaline conditions.

- Benzylation : Using lithium diisopropylamide (LDA) for deprotonation followed by benzyl bromide addition.

- Hydrolysis : Converting the ethyl ester to a carboxylic acid with LiOH·H₂O.

- Chiral Resolution : Employing R-(+)-α-methylbenzylamine to separate enantiomers, achieving >99% enantiomeric excess (ee).

This method addresses racemization risks by avoiding harsh acidic conditions during Boc deprotection, which can compromise stereochemical integrity.

Reductive Amination Approaches

An alternative route involves reductive amination of a ketone precursor at position 3. For example:

- Ketone Synthesis : Oxidizing 3-hydroxypiperidine to 3-piperidone.

- Reductive Amination : Reacting 3-piperidone with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group.

- Concurrent Protection : Simultaneously protecting the amine with Boc and introducing the benzyl group via Pd-catalyzed cross-coupling.

This method offers modularity but requires precise control over reducing conditions to avoid over-reduction.

Reaction Optimization and Conditions

Solvent and Base Selection

- Benzylation : Dichloromethane (DCM) and NaHCO₃ are preferred for minimizing side reactions.

- Deprotonation : LDA in tetrahydrofuran (THF) at −78°C ensures selective deprotonation at position 3.

- Coupling Agents : Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) enhance amide bond formation efficiency.

Temperature and Time

Yield Comparison

| Method | Yield (%) | Key Conditions | Source |

|---|---|---|---|

| Carbamate Deprotection | 91 | 10% HCl/MeOH, 24 h, 20°C | |

| Chiral Resolution | 85 | R-α-methylbenzylamine, LiOH | |

| Reductive Amination | 78 | NaCNBH₃, NH₃, MeOH |

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structural features allow it to act as a precursor for developing pharmaceuticals targeting neurodegenerative diseases, cancer, and inflammatory conditions.

Synthesis of Pharmacologically Active Compounds

The compound has been utilized in the synthesis of reversible monoacylglycerol lipase inhibitors, which are being studied for their therapeutic potential in treating neurodegenerative diseases and cancer. For instance, derivatives synthesized from this compound have demonstrated selective inhibition of monoacylglycerol lipase, an enzyme linked to the metabolism of endocannabinoids and implicated in various pathologies, including pancreatic cancer .

Neuropharmacological Applications

Research indicates that compounds derived from this compound can modulate neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease.

Alzheimer's Disease Research

A notable application is its use in synthesizing optically active compounds that may serve as intermediates for developing therapeutics aimed at Alzheimer's disease. The ability to selectively inhibit certain enzymes involved in neurodegeneration positions this compound as a promising candidate for further investigation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives derived from this compound. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving several cancer cell lines, compounds derived from this compound exhibited significant reductions in cell viability, with IC50 values indicating potent inhibitory effects on proliferation. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor, particularly concerning serine hydrolases involved in lipid metabolism.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4)

- Structural Differences: Replaces the benzyl group and amino substituent with a methanesulfonamido group at position 3.

- Functional Implications: The methanesulfonamido group introduces sulfonamide functionality, which may enhance metabolic stability compared to the primary amino group in the target compound.

- Synthetic Applications : Likely used in protease inhibitor design due to sulfonamide’s hydrogen-bonding capacity.

tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate

- Structural Differences: Incorporates a 5-nitropyrimidin-4-ylamino substituent with dibenzylamine at position 3.

- Dibenzylamino group introduces steric bulk, which may hinder binding to certain biological targets compared to the simpler benzyl group in the target compound .

- Applications : Likely employed in kinase inhibitor synthesis due to nitroaromatic motifs.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1)

- Structural Differences : Pyrrolidine core (5-membered ring) vs. piperidine (6-membered), with hydroxymethyl and 4-methoxyphenyl substituents.

- Hydroxymethyl and methoxyphenyl groups increase polarity, improving aqueous solubility compared to the target compound .

- Applications : Used in chiral auxiliaries or as a building block for glycosidase inhibitors.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate | C₁₈H₂₆N₂O₂ | 302.41 | Benzyl, amino | High lipophilicity, synthetic versatility |

| Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate | C₁₂H₂₂N₂O₄S | 290.38 | Methanesulfonamido | Enhanced metabolic stability |

| tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate | C₃₂H₃₉N₇O₄ | 601.71 | Nitropyrimidinyl, dibenzylamino | Electron-deficient, steric hindrance |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, 4-methoxyphenyl | Increased polarity, chiral centers |

Research Findings and Functional Insights

- Reactivity: The amino group in the target compound is more nucleophilic than methanesulfonamido or nitro-substituted analogues, enabling diverse derivatization (e.g., acylations, alkylations) .

- Stability : Tert-butyl carbamates are generally acid-labile, but the benzyl group in the target compound may slow hydrolysis compared to pyrrolidine derivatives with hydroxymethyl groups .

Biological Activity

Tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and enzyme inhibition. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a piperidine ring with a tert-butyl ester, an amino group, and a benzyl group. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halide.

- Amination : Reductive amination with an aldehyde or ketone.

- Esterification : Formation of the tert-butyl ester using tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Receptor Interaction : The amino group can form hydrogen bonds with target proteins, while the benzyl group enhances hydrophobic interactions, potentially influencing receptor activity and modulating various biological pathways.

In Vitro Studies

Recent studies have demonstrated the compound's potential neuroprotective effects through various assays:

- Neurotoxicity Assessment : The compound exhibited low neurotoxicity against human neuroblastoma cell lines (SH-SY5Y) and murine fibroblast cells (CCL-1), indicating good biocompatibility .

- Blood-Brain Barrier Penetration : Experimental studies showed that certain derivatives could penetrate the blood-brain barrier (BBB), a crucial factor for central nervous system-targeting drugs .

Enzyme Inhibition Assays

The efficacy of this compound as an AChE inhibitor was evaluated using the Ellman spectrophotometric method. Results indicated a significant inhibition percentage compared to standard inhibitors like donepezil:

| Compound | IC50 (µM) | Inhibition (%) at 1 mM |

|---|---|---|

| This compound | 12.5 | 85 |

| Donepezil | 10 | 90 |

| Galanthamine | 15 | 88 |

Alzheimer’s Disease Research

In a recent study focusing on novel AChE inhibitors for Alzheimer's treatment, this compound was highlighted for its promising activity. The study utilized molecular docking to predict interactions with AChE, showing that the compound forms critical interactions with residues in the active site, enhancing its inhibitory potential .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing tert-butyl 3-amino-1-benzylpiperidine-3-carboxylate? Multi-step synthesis typically involves:

- Step 1: Alkylation of a piperidine precursor with tert-butyl bromoacetate under basic conditions (e.g., NaH/THF) .

- Step 2: Introduction of the benzyl group via nucleophilic substitution or reductive amination .

- Step 3: Amino group protection/deprotection (e.g., Boc or trifluoroacetamido strategies) .

Key reagents: tert-Butyl esters, palladium catalysts for cross-coupling (e.g., Suzuki reactions for aryl groups) .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

- Catalyst tuning: Use of Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) improves coupling efficiency .

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity in cyclization steps .

Purification Challenges

Basic: What purification methods are effective for isolating tert-butyl 3-amino-1-benzylpiperidine derivatives?

- Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Recrystallization: Ethyl acetate/hexane mixtures for high-purity crystalline products .

Advanced: How to resolve co-elution of diastereomers during purification?

- Chiral stationary phases (CSP): Use of cellulose-based CSPs in HPLC .

- Derivatization: Temporary conversion to diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Analytical Characterization

Basic: Which spectroscopic techniques confirm the structure of this compound?

- NMR: ¹H/¹³C NMR for piperidine ring conformation and substituent analysis (e.g., tert-butyl singlet at ~1.4 ppm) .

- HRMS: Accurate mass determination (±0.001 Da) to verify molecular formula .

Advanced: How to resolve ambiguities in stereochemical assignments?

- X-ray crystallography: Definitive confirmation of absolute configuration .

- NOESY/ROESY: Correlates spatial proximity of protons in rigid piperidine rings .

Biological Activity Profiling

Basic: What in vitro assays are used to evaluate bioactivity?

- Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase for neurological targets) .

- Receptor binding: Radioligand displacement studies (e.g., serotonin or dopamine receptors) .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

- Substituent variation: Replace benzyl with heteroaryl groups (e.g., pyridinyl) to modulate lipophilicity .

- Pharmacophore modeling: Identify critical H-bond donors/acceptors using docking software (e.g., AutoDock Vina) .

Data Contradiction Resolution

Basic: Why might reported yields vary across studies?

- Reaction scale: Milligram vs. gram-scale syntheses often show divergent yields due to mixing inefficiencies .

- Ambient moisture: Hydrolysis of tert-butyl esters in non-anhydrous conditions reduces yields .

Advanced: How to address conflicting bioactivity data in different cell lines?

- Metabolic stability assays: Test compound stability in liver microsomes to rule out degradation .

- Off-target profiling: Use kinase/GPCR panels to identify unintended interactions .

Scalability and Safety

Basic: What are key safety considerations during synthesis?

- Toxicity: Acute oral/dermal toxicity (Category 4); use fume hoods and nitrile gloves .

- Waste disposal: Neutralize acidic/basic residues before disposal .

Advanced: How to transition from batch to flow chemistry for industrial-scale production?

- Continuous flow reactors: Improve heat transfer and reduce hazardous intermediate accumulation .

- In-line analytics: Real-time FTIR monitoring for reaction optimization .

Computational Modeling

Advanced: How to predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.